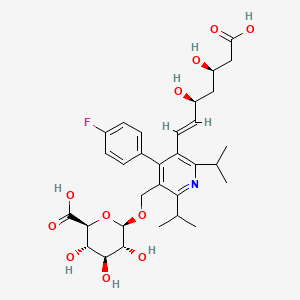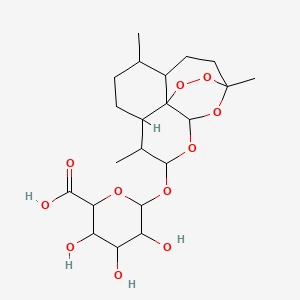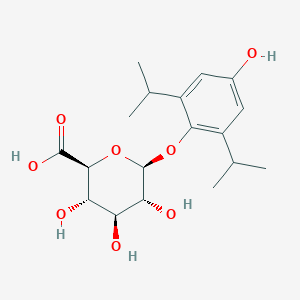
Dipyridamole Mono-O-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipyridamole Mono-O-β-D-glucuronide is a metabolite of Dipyridamole . Dipyridamole has been shown to act as a selective inhibitor of phosphodiesterase V (PDE 5) . This compound has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion, as well as inhibit cAMP and cGMP hydrolysis . It is a glucuronide conjugate formed during the hepatic metabolism of Dipyridamole, an antiplatelet drug used to prevent blood clots in conditions like coronary artery disease and after heart valve replacement surgeries .
Molecular Structure Analysis
The molecular formula of Dipyridamole Mono-O-β-D-glucuronide is C30H48N8O10 . The molecular weight is 680.75 g/mol . The IUPAC name is (3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .Physical And Chemical Properties Analysis
The molecular weight of Dipyridamole Mono-O-β-D-glucuronide is 680.7 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 18 . The compound also has a rotatable bond count of 15 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.7 .Scientific Research Applications
Metabolite of Dipyridamole
Dipyridamole Mono-O-beta-D-glucuronide is a metabolite of Dipyridamole . Dipyridamole is a medication that has been shown to act as a selective inhibitor of phosphodiesterase V (PDE 5) .
Inhibition of cAMP and cGMP Hydrolysis
This compound has been shown to inhibit cAMP and cGMP hydrolysis . This means it can potentially be used in research related to cyclic nucleotides and their role in various biological processes.
Suppression of High Glucose-Induced Osteopontin mRNA Expression and Protein Secretion
Dipyridamole Mono-O-beta-D-glucuronide has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion . This suggests potential applications in research related to diabetes and its complications.
Non-Specific Nucleoside Transport Inhibitor
Research indicates that Dipyridamole is a non-specific nucleoside transport inhibitor with the ability to increase the effects of adenosine in sinoatrial and atrioventricular nodes . This suggests potential applications in cardiovascular research.
Use in Multienzyme Synthesis
Glycyrrhetic acid 3-O-mono-beta-D-glucuronide (GAMG), a compound similar to Dipyridamole Mono-O-beta-D-glucuronide, has been synthesized using a multienzyme cascade reaction . This suggests potential applications in enzymology and synthetic biology.
Pharmacokinetic Studies
Dipyridamole Mono-O-beta-D-glucuronide and its metabolite 18β-Glycyrrhetinic acid (GA) have been studied using a rapid and sensitive HPLC-MS/MS method . This suggests potential applications in pharmacokinetic studies and drug metabolism research.
Mechanism of Action
Target of Action
Dipyridamole Mono-O-beta-D-glucuronide, also known as compound M4, is a derivative of Dipyridamole . It primarily targets Phosphodiesterase (PDE) and Breast Cancer Resistance Protein (BCRP) . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. BCRP is a protein that functions as a drug efflux transporter, which can affect the absorption, distribution, and excretion of various drugs.
Mode of Action
As a PDE inhibitor, Dipyridamole Mono-O-beta-D-glucuronide prevents the hydrolysis of cAMP and cGMP, leading to their accumulation . This can result in various downstream effects depending on the cell type and the specific PDEs involved. As a BCRP inhibitor, it can interfere with the efflux of certain drugs, potentially increasing their bioavailability and efficacy .
Biochemical Pathways
The primary biochemical pathway affected by Dipyridamole Mono-O-beta-D-glucuronide is the cAMP and cGMP signaling pathways . By inhibiting PDE, it prevents the breakdown of these cyclic nucleotides, leading to their accumulation. This can have various effects, such as the relaxation of smooth muscle, increased heart rate, or changes in cell proliferation, depending on the specific PDEs involved and the cell type.
Pharmacokinetics
It is excreted in the bile and urine .
Result of Action
Dipyridamole Mono-O-beta-D-glucuronide has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion . Osteopontin is a protein that plays a role in bone remodeling and is implicated in various pathological processes, including inflammation and cancer.
Action Environment
The action of Dipyridamole Mono-O-beta-D-glucuronide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. The presence of other drugs can also affect its action, especially if they are substrates or inhibitors of BCRP .
properties
IUPAC Name |
(3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)/t21-,22-,23-,24?,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINLJWRYFLLHGA-LGVHZZHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675872 |
Source


|
| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipyridamole Mono-O-beta-D-glucuronide | |
CAS RN |
63912-02-7 |
Source


|
| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)


